Ethyl 2-amino-2-(naphthalen-2-yl)acetate
Description
Ethyl 2-amino-2-(naphthalen-2-yl)acetate (CAS: 110470-41-2) is an α-amino ester derivative featuring a naphthalene moiety at the β-position. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.28 g/mol. The compound is synthesized via catalytic hydrogenation of its nitro precursor, ethyl 2-(naphthalen-2-yl)-2-nitroacetate, yielding a yellow oil with a moderate isolated yield of 68% . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 7.85–7.48 (m, aromatic H), 4.78 (s, NH₂), 4.24–4.13 (q, OCH₂CH₃), 1.21 (t, CH₃).
- ¹³C NMR: δ 174.1 (C=O), 137.9–124.8 (aromatic carbons), 61.6 (OCH₂), 59.1 (C-N), 14.3 (CH₃).
- IR: 3375 cm⁻¹ (N-H stretch), 1730 cm⁻¹ (ester C=O) .
This compound serves as a precursor for pharmaceuticals and agrochemicals due to its chiral center and versatile reactivity .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 2-amino-2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,15H2,1H3 |
InChI Key |
UTEANATWINVRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(naphthalen-2-yl)acetate typically involves the reaction of naphthalene derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group is introduced via subsequent reactions with ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(naphthalen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
Ethyl 2-amino-2-(naphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-amino-2-(naphthalen-2-yl)acetate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Naphthalene Substitution Variations
- Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride (CAS: CID 3916781): The naphthalene substituent is at the 1-position instead of the 2-position. Impact: Altered steric and electronic effects influence solubility and biological activity. The 1-naphthyl group may hinder rotational freedom compared to the 2-naphthyl isomer .
Functional Group Modifications
α-Ketoesters
- Ethyl 2-(naphthalen-2-yl)-2-oxoacetate: Replaces the amino group with a ketone. Synthesis: Oxidative cleavage of nitro precursors (74% yield) . Applications: Intermediate for α-amino acids and heterocycles. Spectroscopy: ¹H NMR lacks NH₂ signals but shows a downfield-shifted ester proton (δ 4.45) .
Ethyl 2-oxo-2-(p-tolyl)acetate :
Amides and Thioureas
- Ethyl 2-[(6-dodecanoylnaphthalen-2-yl)methyl]amino]acetate (ECL): Incorporates a dodecanoyl chain and methylamino group. Impact: Enhanced lipophilicity (logP > 5) for membrane permeability in drug design .
- Ethyl 2-({[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamothioyl}amino)acetate: Features a thiourea and hydroxyl group. Properties: Higher molar mass (332.42 g/mol) and melting point (135–137°C) due to hydrogen bonding .
Data Tables
Table 2: Spectroscopic Signatures
| Compound | ¹H NMR (δ) Key Peaks | IR (cm⁻¹) Key Bands |
|---|---|---|
| Ethyl 2-amino-2-(naphthalen-2-yl)acetate | 4.78 (s, NH₂), 1.21 (t, CH₃) | 3375 (N-H), 1730 (C=O) |
| Ethyl 2-(naphthalen-2-yl)-2-oxoacetate | 4.45 (q, OCH₂), 2.45 (s, CH₃) | 1735 (C=O), 1680 (C=O) |
| Ethyl 2-hydroxy-2-(naphthalen-2-yl)acetate | 5.20 (s, OH) | 3450 (O-H), 1725 (C=O) |
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